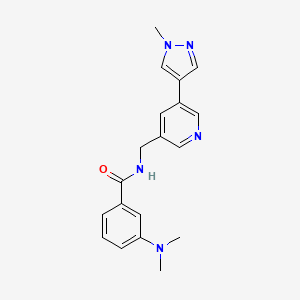
3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H21N5O and its molecular weight is 335.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(Dimethylamino)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer and anti-inflammatory properties, as well as its interaction with various biological targets.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This molecular structure includes a dimethylamino group, a pyrazole moiety, and a benzamide backbone, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compound 5 from a related study showed IC50 values in the low micromolar range (0.08–12.07 mM) and acted as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest in the G2/M phase . The binding interactions of such compounds with tubulin have been elucidated through docking simulations, indicating their potential as anticancer agents.
In vitro assays have shown that compounds similar to this compound can inhibit cell proliferation across various cancer cell lines. For example, one study indicated that certain derivatives inhibited LPS-induced TNF-alpha release in mice models, suggesting anti-inflammatory and anticancer mechanisms .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the phosphorylation of HSP27 and reduce TNF-alpha release in cell cultures . Such actions are critical in managing conditions related to chronic inflammation and autoimmune diseases.
Study 1: Inhibition of Tubulin Polymerization
In a study examining the effects of similar pyrazole derivatives on tubulin polymerization, researchers found that these compounds could effectively disrupt microtubule dynamics, which is essential for cancer cell division. The most effective compound exhibited an IC50 value significantly lower than traditional chemotherapeutics, highlighting its potential as a novel treatment option .
Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of pyrazole derivatives against oxidative stress in neuronal cells. The results indicated that these compounds could mitigate glutamate-induced neurotoxicity, suggesting their utility in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
3-(dimethylamino)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-23(2)18-6-4-5-15(8-18)19(25)21-10-14-7-16(11-20-9-14)17-12-22-24(3)13-17/h4-9,11-13H,10H2,1-3H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMQGZRFCTXKIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














